molecular formula C8H8BrNO2 B3029578 2-amino-2-(4-bromophenyl)acetic Acid CAS No. 71079-03-3

2-amino-2-(4-bromophenyl)acetic Acid

Cat. No.: B3029578
CAS No.: 71079-03-3
M. Wt: 230.06 g/mol
InChI Key: APLQICUORRMFHY-UHFFFAOYSA-N
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Description

2-amino-2-(4-bromophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies

  • In Vivo Metabolism and Metabolite Identification: 2-Amino-2-(4-bromophenyl)acetic acid, as a part of the study of the metabolism of psychoactive substances, has been identified as a metabolite in in vivo studies, indicating its role in biological transformation processes (Kanamori et al., 2002).

Synthesis of Novel Compounds

  • Preparation of Novel Series of Compounds: The substance serves as a starting material or intermediate in the synthesis of various heterocyclic compounds, including those with potential antibacterial activities, indicating its utility in medicinal chemistry (El-Hashash et al., 2015).

Heterocycles and Peptidomimetic Scaffolds

  • Bicyclization and Peptidomimetic Scaffolds Synthesis: Research demonstrates its use in the synthesis of amino acid-derived heterocycles and peptidomimetic scaffolds, highlighting its importance in the development of novel biochemical structures (Todd et al., 2002).

Electrochemical Studies

  • Enhancement of Pseudocapacitance Performance: Derivatives of this compound have been investigated for their role in enhancing the electrochemical properties of materials, suggesting its application in the development of energy storage devices (Kowsari et al., 2019).

Crystallographic and Structural Analysis

  • Crystal Structure Elucidation: Studies involving the compound have provided insights into molecular structures and crystallography, important for understanding molecular interactions and properties (Guzei et al., 2010).

Antibacterial and Antimicrobial Screening

  • Biocidal Activity: The synthesis and screening of derivatives for antibacterial and antifungal activities highlight its potential use in the development of new antimicrobial agents (Agarwal, 2017).

Pharmaceutical Applications

  • Preparation of Pharmaceutical Compounds: Its derivatives have been used in the synthesis of compounds with therapeutic potential, emphasizing its relevance in pharmaceutical research (Valdenaire et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It has hazard statements H302;H315;H319;H335 . Precautionary statements include P261;P305+P351+P338;P310;P337+P313 .

Future Directions

The compound has potential applications in the field of antimicrobial and anticancer drug development . It has shown promising antimicrobial activity that is comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) . In terms of anticancer activity, it has been found to be active against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Biochemical Analysis

Biochemical Properties

The role of 2-amino-2-(4-bromophenyl)acetic acid in biochemical reactions is not well-documented in the literature. It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from covalent bonding to weaker intermolecular forces such as hydrogen bonding and van der Waals interactions .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991364
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71079-03-3
Record name Amino(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(4-bromophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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